2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride
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Overview
Description
2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride is a complex organic compound with the molecular formula C21H24ClN3O3 and a molecular weight of 401.887 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Acylation: The quinazolinone core is then acylated with 2-morpholin-4-ylacetyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the quinazolinone core using methyl iodide in the presence of a base.
Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride can be compared with other similar compounds, such as:
1-Morpholinoacetyl-2-methyl-3-phenyl-4-oxo-1,2,3,4-tetrahydroquinazoline hydrochloride: This compound shares a similar core structure but differs in its substituents.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen-containing heterocycles and exhibit similar biological activities
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
19395-74-5 |
---|---|
Molecular Formula |
C21H24ClN3O3 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C21H23N3O3.ClH/c1-16-23(17-7-3-2-4-8-17)21(26)18-9-5-6-10-19(18)24(16)20(25)15-22-11-13-27-14-12-22;/h2-10,16H,11-15H2,1H3;1H |
InChI Key |
ZKTOSYAFGHDVAL-UHFFFAOYSA-N |
SMILES |
CC1N(C(=O)C2=CC=CC=C2N1C(=O)CN3CCOCC3)C4=CC=CC=C4.Cl |
Canonical SMILES |
CC1N(C(=O)C2=CC=CC=C2N1C(=O)CN3CCOCC3)C4=CC=CC=C4.Cl |
Key on ui other cas no. |
20866-13-1 |
Related CAS |
20866-13-1 (hydrochloride) |
Synonyms |
1-morpholinoacetyl-2-methyl-3-phenyl-4-oxo-1,2,3,4-tetrahydroquinazoline hydrochloride HQ 275 HQ-275 HQ-275 hydrochloride |
Origin of Product |
United States |
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